(2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, (2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is used in biological research to study enzyme interactions and protein-ligand binding due to its structural features.
Medicine
In medicinal chemistry, this compound serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry
Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, modulating the reactivity of the compound. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
(2R,4R)-1-((Methoxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid: A similar compound with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
The uniqueness of (2R,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of the benzyloxycarbonyl group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1332765-82-8 |
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Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2R,4R)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10-7-12(13(16)17)15(8-10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m1/s1 |
InChI Key |
DUKUKJFQHYTCIA-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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